molecular formula C13H18N4 B1469062 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1368744-72-2

3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B1469062
CAS-Nummer: 1368744-72-2
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: QCAPUWNZKOTISY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . This molecule features an imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds based on this core structure have been the subject of extensive research due to their pharmacological potential . Specifically, imidazo[4,5-b]pyridine derivatives have demonstrated significant antimicrobial properties. Scientific studies have shown that certain derivatives exhibit potent activity against Gram-positive bacteria, such as Bacillus cereus , and to a lesser extent against Gram-negative bacteria like Escherichia coli . The mechanism of action for these antimicrobial effects is believed to involve interactions with key bacterial enzymes, with molecular docking studies suggesting that these analogs form important interactions with the active sites of enzymes like dihydrofolate reductase (DHFR) . Furthermore, the imidazo[4,5-b]pyridine scaffold is a key building block in developing novel anticancer agents. Research on diaryl-substituted derivatives has revealed moderate cytotoxic activity against a panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), blood cancer (K562), and bone cancer (SaOS2) . Some derivatives also function as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2), an enzyme targeted by common anti-inflammatory drugs . The presence of both the imidazo[4,5-b]pyridine system and the piperidine ring in this molecule makes it a valuable candidate for hit-to-lead optimization in drug discovery programs. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. APPLICATIONS • Antimicrobial research against Gram-positive and Gram-negative bacteria • Anticancer and cytotoxicity studies • Anti-inflammatory and COX-2 inhibition research • General drug discovery and medicinal chemistry research SAFETY INFORMATION This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Eigenschaften

IUPAC Name

3-ethyl-2-piperidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-17-12(10-5-3-7-14-9-10)16-11-6-4-8-15-13(11)17/h4,6,8,10,14H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAPUWNZKOTISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H18_{18}N4_4
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 1894856-42-8

Antiproliferative Activity

Recent studies have indicated that imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound has been evaluated through in vitro assays.

IC50_{50} Values

The effectiveness of the compound can be quantified using the half-maximal inhibitory concentration (IC50_{50}), which indicates the potency of the compound in inhibiting cell proliferation.

Cell LineIC50_{50} (µM)
HeLa4.3
A5495.6
MDA-MB-2316.1
PC35.0

These values suggest that this compound has a promising profile against several cancer types, particularly cervical and lung cancers.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Target Interaction : Research indicates that the compound interacts with specific protein targets involved in cancer progression, enhancing its therapeutic efficacy.

Case Studies

A notable case study involved testing the compound against breast cancer cell lines MDA-MB-231 and MCF-7. The results demonstrated significant cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Study Findings

In a comparative study:

  • Compound A (Reference Drug) : IC50_{50} = 8.0 µM
  • This compound : IC50_{50} = 6.1 µM

This demonstrates that the compound not only matches but may surpass existing treatments in efficacy against certain cancer types.

Therapeutic Applications

Given its biological activity, this compound is being explored for potential applications in treating:

  • Cancer : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Inflammatory Disorders : Preliminary studies suggest it may have anti-inflammatory properties by inhibiting cytokine production.

Vergleich Mit ähnlichen Verbindungen

Core Structural Modifications

The imidazo[4,5-b]pyridine core is shared among many derivatives, but substitutions at positions 2, 3, and 7 dictate biological activity. Key analogs include:

Compound Name Substituents (Position) Key Features Biological Targets Reference
Target Compound 3-Ethyl, 2-(piperidin-3-yl) Enhanced lipophilicity; potential kinase inhibition Kinases (e.g., MLK3, Aurora)
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 2-Pyridyl Broad-spectrum antimicrobial activity Bacterial enzymes
3-(Piperidin-4-yl)-1H-imidazo[...]-2-one 3-Piperidinyl, 2-ketone Reduced basicity; altered binding affinity Kinases (e.g., MLK3)
6-Chloro-2-(furan-3-yl)-[...]piperazine 6-Chloro, 7-piperazinyl Dual FLT3/Aurora kinase inhibition; oral bioavailability AML, solid tumors

Substituent Effects on Activity

  • Piperidine vs. Pyridine at Position 2 : Piperidine derivatives (e.g., target compound) exhibit stronger kinase inhibition due to the basic nitrogen’s interaction with ATP-binding pockets, whereas pyridyl analogs show broader antimicrobial activity .
  • Halogenation at Position 6/7 : Chloro or bromo substituents (e.g., 6-bromo derivatives in ) enhance cytotoxicity but may reduce solubility.

Anticancer and Kinase Inhibition

  • MLK3 Inhibition : Piperidine-containing analogs (e.g., target compound) show promise in blocking Mixed Lineage Kinase 3 (MLK3), a target in neurodegenerative diseases and cancers .
  • Dual FLT3/Aurora Inhibition: Chloro-substituted derivatives (e.g., compound 27e in ) exhibit nanomolar Kd values against FLT3 and Aurora kinases, with oral efficacy in AML xenografts. The target compound’s ethyl group may similarly enhance pharmacokinetics.

Antimicrobial Activity

  • 2-Pyridyl Derivatives : Exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming gentamicin in some cases . The target compound’s piperidine group may reduce antimicrobial efficacy due to increased bulk.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s logP is estimated at ~2.5 (vs. 1.8 for methyl analogs), favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Solubility : Piperidine’s basic nitrogen (pKa ~10) enhances solubility in acidic environments (e.g., stomach), aiding oral absorption .

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves:

  • Construction of the imidazo[4,5-b]pyridine fused ring core.
  • Introduction of the ethyl substituent at position 3.
  • Regioselective functionalization at position 2 with a piperidin-3-yl group.

This typically requires:

  • Starting from appropriately substituted pyridine or picolinonitrile derivatives.
  • Formation of the imidazole ring via cyclization reactions.
  • Use of nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling to install the piperidine substituent.

Construction of the Imidazo[4,5-b]pyridine Core

While direct literature on this exact compound is scarce, closely related synthetic approaches for imidazo-fused pyridines and similar bicyclic systems provide a blueprint:

  • Starting from substituted picolinonitriles or halogenated pyridines.
  • Introduction of sulfur or nitrogen nucleophiles to form fused heterocycles.
  • Oxidative cyclization steps to close the imidazole ring.

For example, in the synthesis of related isothiazolo[4,5-b]pyridines (a sulfur analog), a two-step procedure was employed involving nucleophilic substitution of a brominated picolinonitrile with a thiol, followed by oxidative cyclization with bromine to form the fused ring system in high yield (up to 88%).

Introduction of the Ethyl Group at Position 3

The ethyl substituent at position 3 of the imidazo[4,5-b]pyridine can be introduced via:

  • Alkylation of a suitable precursor imidazo[4,5-b]pyridine intermediate using ethyl halides under basic conditions.
  • Alternatively, Suzuki or other palladium-catalyzed cross-coupling reactions can install alkyl or aryl substituents at specific positions if halogenated intermediates are available.

Though specific data on ethylation for this compound is limited, analogous procedures in heterocyclic chemistry suggest alkylation or cross-coupling as reliable methods.

Regioselective Functionalization with Piperidin-3-yl Group

The piperidin-3-yl substituent at position 2 is generally introduced by:

  • Nucleophilic aromatic substitution (SNAr) on halogenated imidazo[4,5-b]pyridine intermediates with piperidine or its derivatives.
  • Palladium-catalyzed amination (Buchwald-Hartwig coupling) of 2-halogenated imidazo[4,5-b]pyridines with piperidine nucleophiles.
  • Protection/deprotection strategies may be required if piperidine nitrogen needs to be protected during other steps.

In studies of related bicyclic heterocycles, nucleophilic substitution with various N-nucleophiles yielded amine-substituted derivatives in good yields (62–97%), demonstrating the feasibility of this approach.

Representative Synthetic Route (Hypothetical Based on Analogous Systems)

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Brominated picolinonitrile or pyridine Halogenated pyridine intermediate
2 Nucleophilic substitution Piperidine (or protected piperidine), base 2-(Piperidin-3-yl) substituted intermediate
3 Cyclization to imidazo ring Cyclization agents (e.g., amidines, aldehydes) under acidic/basic conditions Formation of imidazo[4,5-b]pyridine core
4 Alkylation at position 3 Ethyl halide, base Introduction of ethyl group at position 3
5 Purification and characterization Chromatography, crystallization Pure this compound

Detailed Research Findings and Data

  • Nucleophilic Aromatic Substitution: The substitution of 3,6-dibromo-isothiazolo[4,5-b]pyridine with various N-nucleophiles including secondary and tertiary amines proceeded smoothly with yields ranging from 80% to 97%. This supports the use of piperidine nucleophiles for substitution at the 2-position.

  • Oxidative Cyclization: Formation of fused heterocycles via oxidative cyclization with bromine is effective, yielding key intermediates in high purity and yield (up to 88%).

  • Cross-Coupling Reactions: Suzuki and Sonogashira couplings on halogenated intermediates allow the introduction of diverse substituents, suggesting that ethyl groups can be introduced via similar palladium-catalyzed methods.

  • Purification and Characterization: Single-crystal X-ray crystallography has been used to confirm the structure of key intermediates, ensuring regioselectivity and correct substitution patterns.

Summary Table of Key Reaction Conditions and Yields from Analogous Syntheses

Reaction Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution (N-nucleophiles) Piperidine, EtOH or DMF, rt to 78 °C 62–97 Lower yield for primary amines due to solubility issues
Oxidative cyclization Bromine, EtOAc, 80 °C 85–88 One-step PMB deprotection and cyclization
Suzuki coupling (aryl substitution) Pd(PPh3)4, arylboronic acid, K2CO3, THF/H2O, 100 °C 51–87 Effective for aryl substituents, may be adapted for alkyl
Boc deprotection and acylation Acidic cleavage, coupling with acid chloride Good For further functional group elaboration

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated by the reaction of benzyl azide with propargyl-substituted imidazo[4,5-b]pyridine precursors under reflux in ethanol for 72 hours. Microwave-assisted synthesis and condensation reactions involving pyridine derivatives are alternative methods . Key factors include solvent choice (e.g., ethanol for solubility), stoichiometry of azide reactants, and temperature control to avoid side reactions. Yields are optimized by monitoring reaction progress via TLC and purifying via silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming substituent positions and aromaticity. Mass spectrometry (ESI–MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography resolves dihedral angles between aromatic systems (e.g., 67.7°–86.0° between imidazo[4,5-b]pyridine and phenyl rings), confirming stereoelectronic effects . UV/Vis spectroscopy (λmax ~244–286 nm) aids in tracking conjugation patterns .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

  • Methodological Answer : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies involve accelerated degradation tests under varying pH, temperature (e.g., -20°C for long-term storage), and light exposure. HPLC or LC-MS monitors degradation products, while differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis pathways for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloaddition reactions. Reaction path searches using quantum chemical simulations (e.g., Gaussian) identify transition states and energy barriers, guiding solvent/base selection. For example, DFT studies on imidazo[4,5-b]pyridine derivatives correlate substituent electronic effects with antibacterial activity .

Q. What strategies resolve contradictions in crystallographic data, such as omitted reflections or anomalous intensities?

  • Methodological Answer : Omitted reflections (e.g., 002, -102 in X-ray datasets) are addressed by refining occupancy factors or excluding disordered regions. Multi-conformational modeling and Hirshfeld surface analysis validate hydrogen bonding/van der Waals interactions. R-factor convergence (e.g., <0.046) and data-to-parameter ratios (>24:1) ensure structural reliability .

Q. How do structural modifications (e.g., triazole or halogen substituents) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare minimal inhibitory concentrations (MICs) of derivatives against bacterial/fungal strains. For instance, bromo-substituted analogs show enhanced lipophilicity and membrane penetration, while triazole moieties improve hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase). Biological assays are standardized using reference antibiotics (streptomycin, gentamicin) .

Q. What analytical approaches validate reaction mechanisms in multi-step syntheses (e.g., CAN/H₂O₂-mediated oxidations)?

  • Methodological Answer : Mechanistic probes include isotopic labeling (e.g., ¹⁸O in H₂O₂) to track oxygen incorporation and intermediate trapping (e.g., ESI-MS detection of hydrazine intermediates). Kinetic studies under varying CAN (ceric ammonium nitrate) concentrations reveal rate-determining steps, while cyclic voltammetry identifies redox-active intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.